molecular formula C8H7BrN2O B14009512 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B14009512
M. Wt: 227.06 g/mol
InChI Key: KTEFZQHICGRGJS-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine typically involves the bromination and methoxylation of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of 3-bromo-5-methoxypyridine with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of potassium carbonate as a base. The mixture is then heated to a specific temperature to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-7-one, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and bromine at the 5-position make it a valuable intermediate for synthesizing various biologically active compounds .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-7-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-6(9)4-7-2-3-10-11(7)8/h2-5H,1H3

InChI Key

KTEFZQHICGRGJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=NN21)Br

Origin of Product

United States

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